molecular formula C15H15IN2O2 B4637429 1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea

1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea

Cat. No.: B4637429
M. Wt: 382.20 g/mol
InChI Key: JHCLQLZWPJKEPP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring and an iodine atom attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea typically involves the reaction of 2-ethoxyaniline with 4-iodophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.

    Oxidation and Reduction Reactions: Oxidation may yield quinones or other oxidized products, while reduction may yield amines or alcohols.

    Hydrolysis: Hydrolysis typically yields the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and iodophenyl groups may play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(4-iodophenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of an iodine atom.

    1-(2-Ethoxyphenyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea is unique due to the presence of both an ethoxy group and an iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom, in particular, can participate in unique substitution reactions, making this compound distinct from its analogs.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCLQLZWPJKEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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